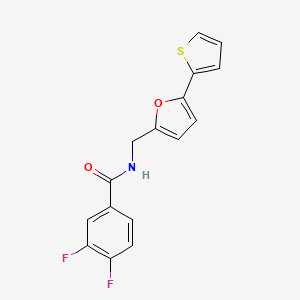

3,4-difluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

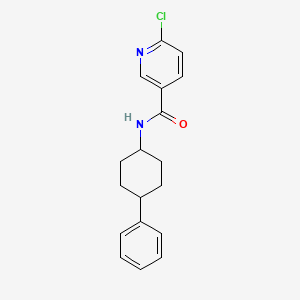

The compound “3,4-difluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide” is a complex organic molecule that contains several interesting functional groups, including a benzamide group, a furan ring, a thiophene ring, and two fluorine atoms attached to the benzene ring . These functional groups suggest that this compound could have interesting chemical and biological properties.

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The amide group could participate in hydrolysis reactions, the aromatic rings could undergo electrophilic aromatic substitution, and the fluorine atoms could be involved in nucleophilic substitution reactions .Wissenschaftliche Forschungsanwendungen

Synthesis and Spectroscopic Properties

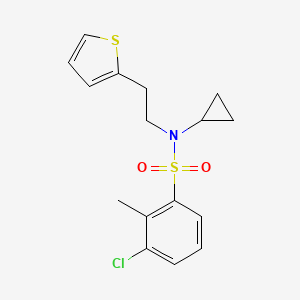

Research has shown that acylthioureas, including compounds structurally related to 3,4-difluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide, have been synthesized and characterized by various spectroscopic methods. These compounds have demonstrated significant potential due to their interaction with bacterial cells, indicating the utility of such derivatives in developing novel antimicrobial agents with antibiofilm properties (Carmen Limban, L. Marutescu, M. Chifiriuc, 2011).

Reactivity and Compound Formation

Studies involving reactions of diphenyl(phenylethynyl)selenonium salts with active methylene compounds have produced furan derivatives. Such research highlights the complex reactivity patterns and potential for generating novel compounds through strategic chemical interactions, potentially relevant to derivatives of this compound (T. Kataoka et al., 1998).

Antipathogenic Activity

The antipathogenic activity of structurally related acylthioureas has been correlated with the presence of halogen atoms on the N-phenyl substituent of the thiourea moiety. This relationship underscores the potential of such compounds, including this compound, in the development of antimicrobial agents targeting biofilm-forming pathogens like Pseudomonas aeruginosa and Staphylococcus aureus (Carmen Limban, L. Marutescu, M. Chifiriuc, 2011).

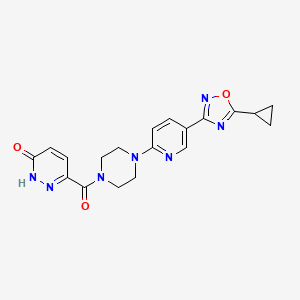

Antiplasmodial Activities

Further research into N-acylated derivatives of furazan-3-amine, related to the chemical structure of interest, has identified compounds with promising activity against different strains of Plasmodium falciparum. The study's findings suggest that the nature of the acyl moiety significantly influences both the activity and cytotoxicity of these compounds, demonstrating the potential for designing effective antiplasmodial agents (Theresa Hermann et al., 2021).

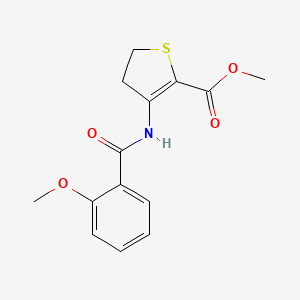

Crystallographic Analysis

Crystallographic studies have provided detailed insights into the molecular structure of compounds closely related to this compound. Such analyses are crucial for understanding the compound's reactivity, stability, and potential interactions, informing the development of new materials or pharmaceutical agents (P. Sharma et al., 2016).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3,4-difluoro-N-[(5-thiophen-2-ylfuran-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F2NO2S/c17-12-5-3-10(8-13(12)18)16(20)19-9-11-4-6-14(21-11)15-2-1-7-22-15/h1-8H,9H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGYMLQLOFCQQGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(O2)CNC(=O)C3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-Dimethyl-3-[2-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyrimidin-4-one](/img/structure/B2478742.png)

![4-[(Quinoxalin-2-ylsulfanyl)methyl]benzonitrile](/img/structure/B2478744.png)

![8-(2-Chloro-6-fluorophenyl)-1-methyl-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2478747.png)

![2-[4-(6-Chloropyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B2478749.png)

![4-{[1-(2,3-Dichloropyridine-4-carbonyl)pyrrolidin-2-yl]methyl}morpholine](/img/structure/B2478753.png)

![6-Hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-7-phenylchromen-2-one](/img/structure/B2478754.png)

![[2-(2-Fluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2478757.png)